N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide
Description
Properties
IUPAC Name |
N-[4-(propan-2-ylsulfamoyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-10(2)16-21(18,19)12-7-5-11(6-8-12)15-14(17)13-4-3-9-20-13/h3-10,16H,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLUPHOPWUCUHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Isopropylamino)Sulfonylaniline
The foundational step involves sulfonylation of 4-aminobenzenesulfonyl chloride with isopropylamine. This reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center:
Reaction Conditions :
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
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Base : Triethylamine (2.5 equiv) to neutralize HCl byproduct
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Temperature : 0–5°C (initial), then room temperature
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Time : 12–24 hours
Acylation with 2-Furoyl Chloride
The resultant aniline undergoes acylation using 2-furoyl chloride under Schotten-Baumann conditions:
Optimization Insights :
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Base : Pyridine (1.2 equiv) acts as both base and solvent, enhancing nucleophilicity of the aniline.
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Side Reaction Mitigation : Slow addition of 2-furoyl chloride minimizes diacylation.
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Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1) yields 65–70% pure product.
Table 1: Method 1 Performance Metrics
| Parameter | Value |
|---|---|
| Overall Yield | 49–59% |
| Purity (HPLC) | ≥95% |
| Scalability | Suitable for gram-scale |
Nitro Reduction and Sequential Functionalization
Synthesis of 4-Nitro-N-Isopropylbenzenesulfonamide
This approach begins with 4-nitrobenzenesulfonyl chloride, which reacts with isopropylamine to form the sulfonamide intermediate:
Key Considerations :
Catalytic Hydrogenation to Aniline
The nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C):
Conditions :
Acylation via Coupling Reagents
To enhance reaction efficiency, the aniline is acylated using 2-furoic acid activated by N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt):
Advantages :
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Avoids handling reactive acid chlorides.
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Higher functional group tolerance.
Table 2: Method 2 Performance Metrics
| Parameter | Value |
|---|---|
| Overall Yield | 58–68% |
| Purity (HPLC) | ≥97% |
| Scalability | Pilot-plant viable |
One-Pot Tandem Sulfonylation-Acylation
Simultaneous Sulfonamide and Amide Formation
This innovative method combines sulfonylation and acylation in a single pot, leveraging orthogonal reactivity of sulfonyl chlorides and acyl chlorides:
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Sulfonylation : 4-Aminophenylsulfonyl chloride reacts with isopropylamine.
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In Situ Acylation : Addition of 2-furoyl chloride without intermediate isolation.
Critical Parameters :
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Order of Addition : Isopropylamine must fully react before introducing 2-furoyl chloride.
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Base : N-Methylmorpholine (NMM) for dual neutralization of HCl.
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Solvent : Dimethylformamide (DMF) at 0°C.
Yield : 60–65% with >90% purity via centrifugal partition chromatography.
Table 3: Method 3 Performance Metrics
| Parameter | Value |
|---|---|
| Overall Yield | 60–65% |
| Purity (HPLC) | ≥90% |
| Scalability | Limited by solvent volume |
Comparative Analysis of Methodologies
Table 4: Method Comparison
| Method | Overall Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| 1 | 49–59% | 95% | Low | High |
| 2 | 58–68% | 97% | Medium | High |
| 3 | 60–65% | 90% | High | Moderate |
Key Findings :
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Method 1 is cost-effective but requires stringent control to prevent diacylation.
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Method 2 offers superior purity and scalability, making it ideal for industrial applications.
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Method 3 reduces isolation steps but faces challenges in solvent management and yield optimization.
Mechanistic and Kinetic Considerations
Sulfonylation Kinetics
The rate of sulfonamide formation is influenced by:
Chemical Reactions Analysis
N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Due to its sulfonamide group, it has been explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of dihydrofolate reductase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of cell division and growth, making it effective against rapidly dividing cells such as bacteria and cancer cells . Additionally, the compound can bind to other proteins and enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The target compound’s key functional groups include:
- Sulfonamide (-SO₂-NH-isopropyl) : Enhances hydrogen-bonding capacity and solubility in polar solvents.
- Isopropylamino group: Adds lipophilicity, which may influence membrane permeability in biological systems.
Comparative Examples :
3-Chloro-N-phenyl-phthalimide (): Functional Groups: Chloro (-Cl), phthalimide (cyclic imide). Applications: Used as a monomer precursor for polyimides due to its reactivity in polymerization .
N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide () :
- Functional Groups : Pyrimidine, phosphoryl (-PO), fluorophenyl (-C₆H₄F), methanesulfonamide.
- Applications : Studied for crystal packing interactions and steric effects in solid-state chemistry .
- Key Difference : The pyrimidine core and phosphoryl group in ’s compound enable distinct electronic properties compared to the target’s furan-based system.
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide (): Functional Groups: Hydroxymethyl (-CH₂OH), fluorophenyl, pyrimidine. Applications: Highlights the role of hydrogen bonding (via -OH) in crystal structure stabilization . Key Difference: The hydroxymethyl group in this compound increases hydrophilicity, contrasting with the target’s isopropylamino-sulfonyl group, which balances lipophilicity and polarity.
Biological Activity
N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in oncology and antimicrobial applications. This article provides an in-depth exploration of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H16N2O4S, with a molar mass of approximately 308.35 g/mol. The compound features a sulfonamide group, an isopropylamino moiety, and a furan ring, which are critical for its biological activity.
This compound is hypothesized to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The sulfonamide group may mimic natural substrates, inhibiting enzymes involved in key metabolic pathways.
- Kinase Modulation : Preliminary studies suggest that the compound may inhibit specific kinases associated with tumor growth and survival.
- Antimicrobial Activity : The structural characteristics indicate potential antibacterial properties, although further validation is needed.
Anticancer Properties
Research indicates that this compound shows promise in cancer treatment by modulating cellular pathways involved in proliferation and apoptosis.
- Cell Proliferation Studies : Initial findings suggest that the compound can inhibit cancer cell proliferation in vitro. Specific assays have demonstrated its effectiveness against various cancer cell lines, indicating a need for further exploration into its therapeutic potential.
In Vitro Studies
Recent studies have focused on the interaction of this compound with various biological targets:
- Kinase Inhibition : Molecular docking studies suggest that the compound may bind effectively to kinases involved in cancer signaling pathways.
- Enzyme Interaction : Binding assays indicate that the compound interacts with bovine serum albumin (BSA), which is crucial for understanding its pharmacokinetics and potential therapeutic applications.
Case Study: Tumor Growth Inhibition
In a study involving multicellular spheroids, similar sulfonamide derivatives were shown to inhibit tumor growth effectively. This suggests that this compound could exhibit comparable effects, warranting further investigation into its anticancer properties.
Future Directions
To fully elucidate the biological activity of this compound, future research should focus on:
- In Vivo Studies : Comprehensive animal studies to evaluate efficacy and safety.
- Mechanistic Studies : Detailed investigations into its interaction with specific molecular targets.
- Clinical Trials : If preclinical results are promising, advancing to clinical trials could establish its therapeutic potential.
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, factorial designs can identify interactions between variables, while response surface methodology (RSM) optimizes yield and purity. Computational tools like density functional theory (DFT) may predict reaction feasibility and transition states .
Q. How can structural integrity and purity of the compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze and spectra to verify substitution patterns and sulfonamide linkage.
- IR : Confirm sulfonyl (S=O, ~1350–1150 cm) and amide (C=O, ~1650 cm) functional groups.
- X-ray crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions .
Q. What computational approaches predict the pharmacokinetic properties of this compound?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes or receptors. QSAR models derived from PubChem molecular descriptors (e.g., logP, topological surface area) can estimate absorption and metabolic stability. MD simulations evaluate conformational dynamics in biological environments .
Advanced Research Questions
Q. How do conflicting computational and experimental data on sulfonamide reactivity in this compound arise, and how can they be resolved?
- Methodological Answer : Discrepancies may stem from solvent effects or protonation states not accounted for in simulations. Validate computational models by:
- Comparing calculated vs. experimental pKa values (via potentiometric titration).
- Incorporating explicit solvent molecules in MD simulations.
- Cross-referencing with kinetic studies (e.g., stopped-flow spectroscopy) to measure reaction rates .
Q. What mechanistic insights exist for the hydrolysis of the sulfonamide moiety under physiological conditions?
- Methodological Answer : Investigate pH-dependent degradation pathways using LC-MS and -labeling. Computational reaction path searches (e.g., via the Artificial Force Induced Reaction method) can identify transition states and intermediates. Compare activation energies for acid-catalyzed vs. base-mediated cleavage .
Q. How can in vivo metabolic profiling be conducted for this compound?
- Methodological Answer : Use stable isotope tracing (e.g., -labeled compound) in rodent models. Extract liver microsomes for CYP450 inhibition assays. Metabolites are identified via high-resolution LC-MS/MS, with fragmentation patterns matched to spectral libraries. Phase II conjugates (e.g., glucuronides) require β-glucuronidase treatment for confirmation .
Q. What strategies mitigate aggregation-induced artifacts in bioactivity assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
